molecular formula C10H9NO5 B8648041 2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid CAS No. 921196-05-6

2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid

Cat. No. B8648041
CAS RN: 921196-05-6
M. Wt: 223.18 g/mol
InChI Key: ZADJHIQUZILOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921196-05-6

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-methoxy-3-(4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-9(10(12)13)6-7-2-4-8(5-3-7)11(14)15/h2-6H,1H3,(H,12,13)

InChI Key

ZADJHIQUZILOBA-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-methoxy-3-(4-nitrophenyl)acrylate (7.8 g, 32.8 mmol) was dissolved in IMS (156 ml). A solution of NaOH (1.44 g, 36.1 mmol) in water (78 ml) was added and the mixture stirred at ambient temperature (18° C.) for 18 hr. The reaction mixture was acidified with 1M HCl (120 ml) and the resulting precipitated solid was collected by filtration, washed with water (2×100 ml) and partially suction dried on the filter for 30 mins, followed by vacuum oven drying at 18° C. for 18 hr. Thus 2-methoxy-3-(4-nitrophenyl)acrylic acid was afforded as a tan solid containing some water of crystallisation (6.7 g, 91%).
Name
Methyl 2-methoxy-3-(4-nitrophenyl)acrylate
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
156 mL
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solvent
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Quantity
1.44 g
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reactant
Reaction Step Two
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78 mL
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solvent
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Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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COC(=O)C(=Cc1ccc([N+](=O)[O-])cc1)OC
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